molecular formula C6H13IO3 B3054955 2-(2-(2-Iodoethoxy)ethoxy)ethanol CAS No. 62573-16-4

2-(2-(2-Iodoethoxy)ethoxy)ethanol

Cat. No.: B3054955
CAS No.: 62573-16-4
M. Wt: 260.07 g/mol
InChI Key: TZNNPQMNZJJAJR-UHFFFAOYSA-N
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Description

2-(2-(2-Iodoethoxy)ethoxy)ethanol is an organic compound with the molecular formula C6H13IO3 and a molecular weight of 260.07 g/mol . This compound is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to an ethoxyethanol chain.

Scientific Research Applications

2-(2-(2-Iodoethoxy)ethoxy)ethanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Iodoethoxy)ethoxy)ethanol typically involves the reaction of ethylene glycol with iodine and an appropriate base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Iodoethoxy)ethoxy)ethanol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or ethers.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-(2-Iodoethoxy)ethoxy)ethanol involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects. The pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Uniqueness: 2-(2-(2-Iodoethoxy)ethoxy)ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where iodine’s reactivity is advantageous .

Properties

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNNPQMNZJJAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563771
Record name 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62573-16-4
Record name 2-[2-(2-Iodoethoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One hundred grams (0.59 mole) of 2-[2-(2-chloroethoxy)ethoxy]-ethanol (Aldrich 16,297-3) was added to a solution of 450 g. (3 mol) of sodium iodide in 2.5 l acetone and stirred, in the dark, for 5 hours at reflux and then at room temperature for 16 hours. The precipitate was filtered and the acetone evaporated off at 30° C. The residue was dissolved in chloroform, extracted with saturated sodium chloride solution, and then with saturated sodium bisulfate solution. The chloroform extract was dried (MgSO4) and evaporated at room temperature to yield 137 g. (53%) of the title compound.
Quantity
0.59 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

A 25 ml reaction flask, equipped with a reflux condenser, an oil bath and a magnetic stirrer was charged with 2 g (11.9 mmol) of 2-[2-(2-chloroethoxy)-ethoxy]-ethanol (Fluka), 4 g of sodium iodide and 3 g of sodium hydrogencarbonate in 20 ml of Acetone. The reaction mixture is refluxed over night and when cold, filtered. The filtrate is concentrated at the rotavap, dissolved in 5 ml of CH2Cl2 and filtered again. Then the filtrate is concentrated again at the rotavap to yield 2.5 g of a yellow oil. The NMR shows a pure substance (CDCl3) 2.58 s broad (1H/OH); 3.22 t (2H/CH2-J); 3.53-3.77 m (10H/CH2—O).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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